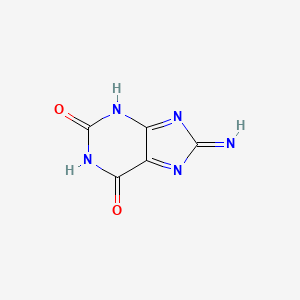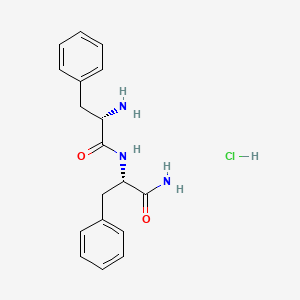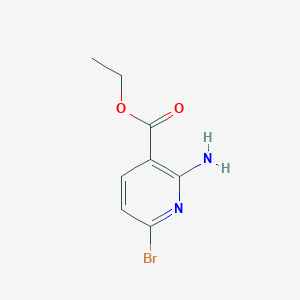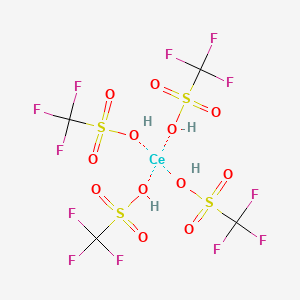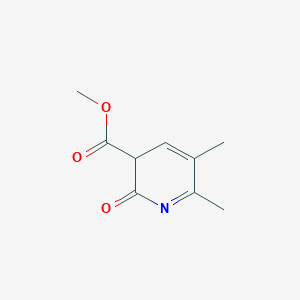
methyl 5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl groups and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions: Methyl 5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Methyl 5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities that can be harnessed for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of methyl 5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied.
類似化合物との比較
Methyl 2-oxo-3H-pyridine-3-carboxylate: Lacks the methyl groups at positions 5 and 6, resulting in different chemical properties and reactivity.
Ethyl 5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
5,6-Dimethyl-2-oxo-3H-pyridine-3-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form.
Uniqueness: Methyl 5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylate is unique due to the presence of methyl groups at positions 5 and 6, which influence its chemical reactivity and biological activity. These substitutions can enhance its stability and make it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 5,6-dimethyl-2-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-5-4-7(9(12)13-3)8(11)10-6(5)2/h4,7H,1-3H3 |
InChIキー |
IFPZSEVJUDZBCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C(=O)N=C1C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B12331655.png)
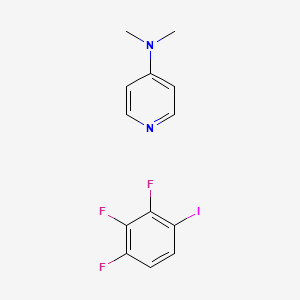
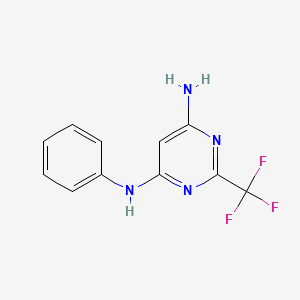
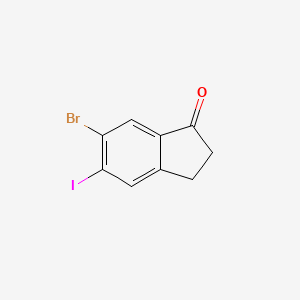


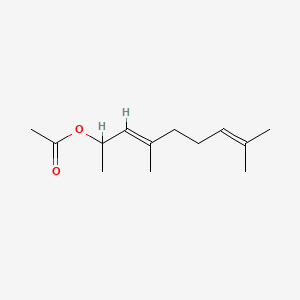
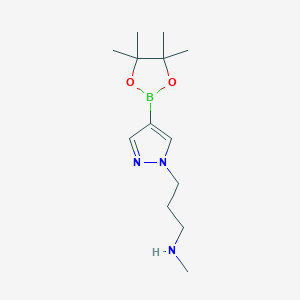

![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)
